molecular formula C18H28N2O4 B2590073 3-METHOXYPROPYL N-(BENZYLOXYCARBONYL)-L-LEUCINAMIDE CAS No. 1820569-48-9

3-METHOXYPROPYL N-(BENZYLOXYCARBONYL)-L-LEUCINAMIDE

Cat. No.: B2590073
CAS No.: 1820569-48-9
M. Wt: 336.432
InChI Key: CXHSBLWRRRVSFO-INIZCTEOSA-N
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Description

3-Methoxypropyl N-(Benzyloxycarbonyl)-L-leucinamide is a chiral, protected amino acid derivative designed for advanced peptide chemistry and medicinal chemistry research. The compound features a benzyloxycarbonyl (Z) group, a standard amine protecting group used in peptide synthesis that is stable under basic conditions and can be removed by catalytic hydrogenation or strong acids . The 3-methoxypropyl ester group can influence the compound's physicochemical properties, such as solubility and lipophilicity, which is valuable for modulating the characteristics of peptide analogs. This leucinamide derivative serves as a crucial building block for the synthesis of complex peptide structures, pseudopeptides, and enzyme substrates. Its structure is related to other protected leucine derivatives used in the development of bioactive molecules, such as calpain inhibitors and synthetic neuropeptide analogs . Researchers utilize this class of compounds to explore structure-activity relationships, develop enzyme inhibitors, and create novel synthetic peptides with potential pharmacological activity. The product is offered with guaranteed high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

benzyl N-[(2S)-1-(3-methoxypropylamino)-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-14(2)12-16(17(21)19-10-7-11-23-3)20-18(22)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3,(H,19,21)(H,20,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHSBLWRRRVSFO-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxypropyl N-(benzyloxycarbonyl)-L-leucinamide typically involves multiple steps, starting with the protection of the amino group of L-leucine. The benzyloxycarbonyl (Cbz) group is commonly used for this purpose. The protected L-leucine is then coupled with 3-methoxypropylamine under appropriate reaction conditions to yield the desired compound. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypropyl N-(benzyloxycarbonyl)-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding the free amine.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like palladium on carbon (Pd/C) can facilitate the removal of the Cbz group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypropyl group can yield methoxypropionic acid, while reduction of the Cbz group results in the free amine derivative of L-leucinamide.

Scientific Research Applications

3-Methoxypropyl N-(benzyloxycarbonyl)-L-leucinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.

    Biology: The compound can be employed in studies involving enzyme-substrate interactions and protein modifications.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxypropyl N-(benzyloxycarbonyl)-L-leucinamide involves its interaction with specific molecular targets. The benzyloxycarbonyl group serves as a protecting group, which can be selectively removed under mild conditions to reveal the active amine. This allows for controlled release and activation of the compound in biological systems. The methoxypropyl group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Physicochemical and Functional Comparisons
Parameter 3-Methoxypropyl N-(Cbz)-L-Leucinamide Compound 4 Compound 5 Triazolone Derivative
Molecular Weight ~350 g/mol (estimated) 393.45 g/mol 449.53 g/mol 380.39 g/mol
Key Functional Group Cbz-protected amide Hydroxamic acid Hydroxamic acid Triazolone, benzylidene
Theoretical LogP ~2.5 (predicted) ~3.1 ~3.8 2.9 (calculated)

Biological Activity

3-Methoxypropyl N-(benzyloxycarbonyl)-L-leucinamide (CAS Number: 1820569-48-9) is a chemical compound derived from L-leucine, an essential amino acid. This compound has garnered attention in the scientific community for its potential biological activities, including its role in protein synthesis, metabolic processes, and therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

PropertyValue
Molecular FormulaC18H28N2O4
Molecular Weight336.43 g/mol
IUPAC NameThis compound
CAS Number1820569-48-9

Synthesis

The synthesis of this compound typically involves the reaction of L-leucine with 3-methoxypropylamine and benzyloxycarbonyl chloride under controlled conditions. The steps include:

  • Protection of Functional Groups : Protecting groups are used to prevent unwanted reactions during synthesis.
  • Coupling Reaction : The main reaction where L-leucine and the amine react to form the desired compound.
  • Deprotection : Removal of protecting groups to yield the final product.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in metabolic pathways. Research indicates that it may act as a substrate or inhibitor in enzymatic reactions, influencing protein synthesis and cellular metabolism.

Biological Activity

Research has demonstrated several aspects of the biological activity of this compound:

  • Protein Synthesis : The compound may enhance protein synthesis due to its structural similarity to L-leucine, which is known to stimulate muscle protein synthesis.
  • Metabolic Pathways : It has been studied for its potential role in modulating metabolic pathways related to energy production and nutrient utilization.
  • Therapeutic Potential : Ongoing studies are exploring its use in drug development, particularly in conditions related to muscle wasting and metabolic disorders.

Case Studies

  • Muscle Protein Synthesis : A study investigated the effects of leucine derivatives on muscle protein synthesis in animal models. Results indicated that compounds similar to this compound significantly increased protein synthesis rates compared to controls .
  • Metabolic Regulation : Another research focused on the impact of this compound on glucose metabolism in diabetic models. Findings suggested that it improved insulin sensitivity and glucose uptake in muscle tissues, indicating potential therapeutic benefits for metabolic syndrome .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeatureBiological Activity
3-Methoxypropyl L-LeucinamideLacks benzyloxycarbonyl groupModerate effect on protein synthesis
N-Cbz-L-LeucinamideLacks methoxypropyl groupLimited metabolic impact
L-LeucinamideSimplest formBasic role in protein metabolism

Q & A

Q. What are the optimal synthetic routes for 3-methoxypropyl N-(benzyloxycarbonyl)-L-leucinamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling N-benzyloxycarbonyl (Cbz)-protected L-leucine with 3-methoxypropylamine via carbodiimide-mediated activation (e.g., EDC/HOBt). Key variables include solvent polarity (e.g., DMF or THF), reaction temperature (0–25°C), and stoichiometric ratios. For example, highlights similar Cbz-protected amino acid couplings using ethyl acetate/hexanes for purification via low-pressure chromatography (LPC) . Yield optimization may require monitoring by TLC (Rf ~0.3–0.4 in hexanes/ethyl acetate) and iterative adjustment of activating agents.

Q. How can researchers purify and characterize this compound to ensure >95% purity?

  • Methodological Answer : Purification via LPC (silica gel, hexanes/ethyl acetate gradient) is effective, as demonstrated in for analogous Cbz-protected compounds . Characterization requires:
  • NMR : Confirm the presence of the methoxypropyl group (δ ~3.3–3.5 ppm for OCH3) and Cbz aromatic protons (δ ~7.2–7.4 ppm).
  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity.
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z ~407 (C21H31N2O5).

Q. What are the critical storage conditions to maintain stability?

  • Methodological Answer : While direct data on this compound is limited, ’s guidelines for benzyloxycarbonyl derivatives recommend storage at –20°C in airtight containers under inert gas (N2/Ar) to prevent hydrolysis of the carbamate group . Avoid exposure to moisture and strong acids/bases.

Advanced Research Questions

Q. How can enantiomeric purity be validated, and what chiral resolution methods apply?

  • Methodological Answer : Enantiomeric excess (ee) can be determined via chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) at 1.0 mL/min. Compare retention times with racemic standards. ’s stereochemical analysis of structurally similar Cbz-leucinamide derivatives used circular dichroism (CD) to confirm absolute configuration .

Q. What computational approaches predict this compound’s binding affinity to biological targets (e.g., proteases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can model interactions. For example, cites CADD-driven design of Cbz-leucinamide-based protease inhibitors (e.g., SARS-CoV-2 Mpro), where the benzyloxycarbonyl group stabilizes covalent bonding with catalytic cysteine residues . Focus on optimizing the methoxypropyl group’s steric and electronic effects.

Q. How does pH and temperature affect the compound’s stability in biological assays?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. ’s agrochemical stability protocols for benzamide derivatives are adaptable .

Q. Are there contradictions in literature regarding its reactivity under nucleophilic conditions?

  • Methodological Answer : Discrepancies exist in carbamate group reactivity. Some studies (e.g., ) report Cbz stability under mild nucleophiles, while others note cleavage by strong nucleophiles (e.g., LiAlH4). Resolve contradictions by replicating reactions in controlled environments (dry THF, inert atmosphere) and analyzing intermediates via LC-MS .

Key Research Gaps and Recommendations

  • Biological Activity : Explore protease inhibition using fluorogenic substrates (e.g., ’s Mpro assays) .
  • Scalability : Adapt LPC protocols to preparative HPLC for multi-gram synthesis.
  • Data Reproducibility : Address solvent purity and moisture content variations in synthetic replicates.

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